![molecular formula C15H15BrN2O B11825472 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356087-51-8](/img/structure/B11825472.png)
3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Overview
Description
3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine demonstrates significant antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibacterial agents.
Bacterial Strain | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Moderate inhibition | |
Pseudomonas aeruginosa | Significant inhibition |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies indicate that it can inhibit the growth of various cancer cell lines by targeting specific pathways associated with tumor growth.
Cancer Cell Line | Inhibition Percentage | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 70% inhibition | |
HeLa (Cervical Cancer) | 65% inhibition | |
A549 (Lung Cancer) | 75% inhibition |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications by inhibiting the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic uses in conditions characterized by inflammation.
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- Study on Antimicrobial Activity : Research conducted on various derivatives revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.
- Antitumor Research : Another study focused on evaluating the antitumor effects on different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, suggesting its utility in cancer therapy.
Mechanism of Action
The mechanism of action of 3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,5-b]pyridines: These compounds share a similar pyridine core and have been studied as kinase inhibitors.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-Bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique pyrrolo[3,4-b]pyridine core structure with a bromine atom and a methoxybenzyl substituent, which may contribute to its diverse biological properties.
- Molecular Formula : C15H15BrN2O
- Molecular Weight : 319.2 g/mol
- CAS Number : 1356087-51-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. The mechanism of action likely involves interactions with specific enzymes or receptors within microbial cells, leading to alterations in cellular processes and inhibition of growth.
- Anticancer Activity : The compound has also been investigated for its potential anticancer properties. It may exert its effects by targeting cancer cell signaling pathways or inducing apoptosis in malignant cells. The unique structural features of the compound could enhance its efficacy compared to other similar compounds.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the bromine atom and the methoxybenzyl group may facilitate interactions with molecular targets such as:
- Enzymes involved in metabolic pathways
- Receptors linked to cell proliferation and survival
Case Studies and Research Findings
Recent studies have focused on optimizing the biological activity of pyrrolo[3,4-b]pyridine derivatives. For instance, modifications to the substituents on the pyrrolo framework have been shown to significantly affect both antimicrobial and anticancer activities.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of pathogen growth | |
Anticancer | Induction of apoptosis | |
Enzyme Interaction | Potential enzyme inhibition |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.
Table 2: Synthetic Routes and Modifications
Synthetic Method | Description |
---|---|
Suzuki–Miyaura Coupling | Forms C-C bonds using aryl halides |
Functional Group Transformations | Enhances biological activity through modification |
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Investigating structure-activity relationships (SAR) will be crucial for optimizing this compound's efficacy and selectivity against specific biological targets.
Properties
CAS No. |
1356087-51-8 |
---|---|
Molecular Formula |
C15H15BrN2O |
Molecular Weight |
319.20 g/mol |
IUPAC Name |
3-bromo-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H15BrN2O/c1-19-14-4-2-11(3-5-14)8-18-9-12-6-13(16)7-17-15(12)10-18/h2-7H,8-10H2,1H3 |
InChI Key |
SPITYEDCKVPGCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC(=C3)Br |
Origin of Product |
United States |
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